![molecular formula C19H14ClN3O3S2 B2855396 7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111009-73-4](/img/structure/B2855396.png)
7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
The compound “7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Scientific Research Applications
Synthesis and Biological Activity
Compounds with quinazoline and thiazoloquinazoline skeletons are synthesized for their potential biological activities. For example, novel heterocyclic compounds derived from visnagenone and khellinone, which are structurally related to the compound , have shown significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These findings highlight the potential for compounds within this chemical family to serve as leads in the development of new therapeutic agents.
Antimicrobial Applications
The antimicrobial properties of thiazoloquinazolines and related compounds are of considerable interest. For instance, thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo-[h]quinazolines have been synthesized and evaluated for their antimicrobial activities, with some showing promising results (Gupta & Chaudhary, 2012). These studies contribute to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance.
Anticancer Research
The exploration of quinazoline derivatives in anticancer research is another area of significant interest. Novel quinazolinone and benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. Some of these compounds have shown potent activity, comparable to established anticancer drugs, underscoring the potential of this chemical class in oncology (El-hashash et al., 2018).
properties
IUPAC Name |
7-chloro-N-[(3-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-12-4-2-3-10(7-12)9-21-18(25)15-16-22-17(24)13-8-11(20)5-6-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRCAQGGASTDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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